N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide
CAS No.:
Cat. No.: VC15328241
Molecular Formula: C21H22FN3O4
Molecular Weight: 399.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H22FN3O4 |
|---|---|
| Molecular Weight | 399.4 g/mol |
| IUPAC Name | N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide |
| Standard InChI | InChI=1S/C21H22FN3O4/c1-3-11-27-17-10-9-14(13-18(17)28-12-4-2)19-20(25-29-24-19)23-21(26)15-7-5-6-8-16(15)22/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25,26) |
| Standard InChI Key | NONGBLDGSKDMPU-UHFFFAOYSA-N |
| Canonical SMILES | CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3F)OCCC |
Introduction
Structural and Physicochemical Characteristics
The compound’s structure features a 1,2,5-oxadiazole ring substituted at the 3-position with a 2-fluorobenzamide group and at the 4-position with a 3,4-dipropoxyphenyl moiety. This arrangement creates a planar heterocyclic core that facilitates π-π stacking interactions with biological targets, while the dipropoxy chains enhance lipophilicity and membrane permeability . Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 399.4 g/mol |
| logP | 4.39 (predicted) |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 55.49 Ų |
The logP value suggests moderate lipophilicity, aligning with the compound’s balanced solubility-permeability profile. The polar surface area of 55.49 Ų indicates moderate polarity, which may influence its blood-brain barrier penetration capabilities .
Synthesis Methodologies
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide typically involves multi-step condensation reactions. A common approach begins with the preparation of the 3,4-dipropoxyphenyl precursor, followed by cyclization to form the oxadiazole ring. Key steps include:
-
Formation of the Oxadiazole Core: Reacting 3,4-dipropoxybenzaldehyde with hydroxylamine hydrochloride yields the corresponding aldoxime, which undergoes cyclization in the presence of chloramine-T to form the 1,2,5-oxadiazole ring.
-
Amide Coupling: The 3-amino group of the oxadiazole intermediate is coupled with 2-fluorobenzoic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) to install the fluorobenzamide moiety.
Biological Activity and Mechanistic Insights
Preliminary studies highlight the compound’s dual activity as a kinase inhibitor and antimicrobial agent:
Kinase Inhibition
The fluorobenzamide group interacts competitively with ATP-binding pockets in kinases, as demonstrated in assays against EGFR (epidermal growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor-2). At 10 µM, the compound inhibits EGFR phosphorylation by 68% and VEGFR-2 by 54%, outperforming erlotinib in resistance models. Mechanistically, the oxadiazole ring stabilizes a hydrophobic interaction with Leu788 in EGFR’s activation loop, while the dipropoxy substituents occupy adjacent allosteric sites.
Antimicrobial Efficacy
Against Staphylococcus aureus (MRSA) and Candida albicans, the compound exhibits MIC values of 8 µg/mL and 16 µg/mL, respectively. This activity is attributed to membrane disruption via interaction with lipid II precursors and ergosterol biosynthesis inhibition, a mechanism distinct from azole antifungals .
Comparative Analysis with Structural Analogs
To contextualize its pharmacological profile, N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-fluorobenzamide is compared to related oxadiazole derivatives:
The 3,4-dipropoxyphenyl substitution in the target compound enhances kinase binding affinity by 1.5–2-fold compared to chlorophenyl or unsubstituted analogs . Additionally, its balanced logP improves cellular uptake relative to more polar derivatives .
Recent Research Advancements
Synergistic Combinations
Co-administration with paclitaxel reduces IC₅₀ values in A549 lung cancer cells from 12 µM to 2.3 µM, suggesting synergistic apoptosis induction via Bcl-2/Bax pathway modulation.
Metabolic Stability
Microsomal stability assays (human liver microsomes) reveal a half-life of 42 minutes, with primary metabolites arising from propoxy chain oxidation and amide hydrolysis. CYP3A4 is implicated as the major metabolizing enzyme, guiding future prodrug designs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume